![molecular formula C25H21N B14283479 N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131783-25-0](/img/structure/B14283479.png)
N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is a compound that belongs to the class of organic molecules known as triarylamines. These compounds are characterized by the presence of three aryl groups attached to a nitrogen atom. This particular compound is known for its use in organic electronics, particularly in the development of hole transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the reaction of 4-bromo-N-(4-methylphenyl)aniline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of hole transport materials for OLEDs and perovskite solar cells.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Diphenyl-N,N’-bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides optimal hole transport properties. This makes it particularly effective in enhancing the performance of OLEDs and perovskite solar cells compared to other similar compounds .
Properties
CAS No. |
131783-25-0 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-N-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-20-12-16-24(17-13-20)26(23-10-6-3-7-11-23)25-18-14-22(15-19-25)21-8-4-2-5-9-21/h2-19H,1H3 |
InChI Key |
JEDXPDMDDZJDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



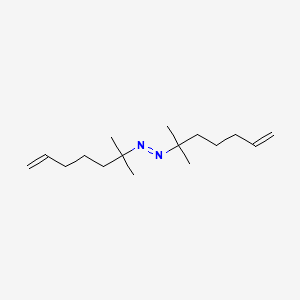
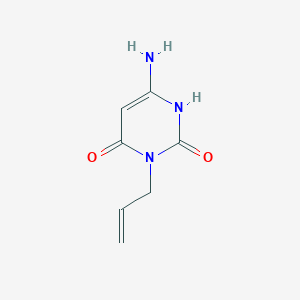
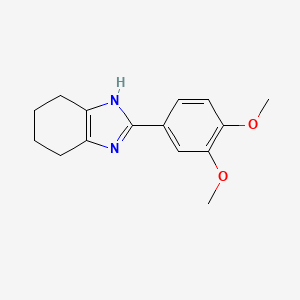
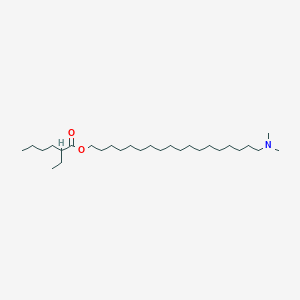

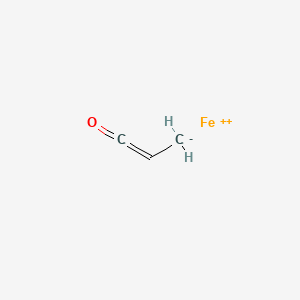

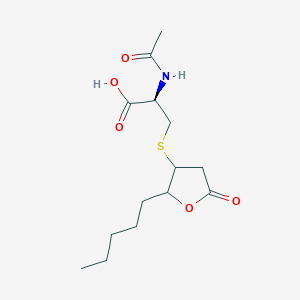
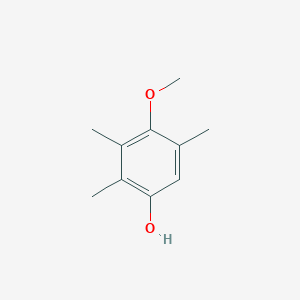
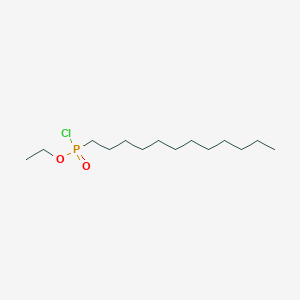
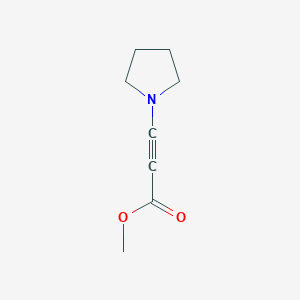
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
